(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further synthetic transformations to introduce the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, low temperature.
Substitution: Nucleophiles like sodium azide (NaN3), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural product analogs.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL primarily involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic transformations. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(((Trimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
(2R,3S)-2-(((Triisopropylsilyl)oxy)methyl)tetrahydrofuran-3-OL: Features a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
The tert-butyldimethylsilyl group in (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL provides a unique combination of steric bulk and stability, making it particularly useful for protecting hydroxyl groups in complex synthetic sequences. This compound’s stability under various conditions and ease of deprotection make it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C11H24O3Si |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
SEZAYGJHXCJLIM-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CCO1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.